6-Hydroxy Bexarotene
Overview
Description
6-Hydroxy Bexarotene is an oxidative metabolite of Bexarotene, a synthetic retinoid. It serves as a high-affinity ligand for retinoid X receptors (RXRs), specifically binding to RXRα, RXRβ, and RXRγ, as well as to the retinoic acid receptor α (RARα) with dissociation constants (Kds) of 3.46, 4.21, 4.83, and 8.17 μM, respectively . This compound is known for its selective activation of RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Bexarotene involves the oxidation of Bexarotene. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to achieve the hydroxylation at the desired position on the Bexarotene molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as liquid chromatography, is common to separate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy Bexarotene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 6-oxo Bexarotene.
Reduction: Reduction reactions can convert it back to Bexarotene.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: 6-oxo Bexarotene.
Reduction: Bexarotene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy Bexarotene has several scientific research applications:
Chemistry: Used as a ligand in studies involving retinoid X receptors.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Explored for its potential in treating cancers, particularly cutaneous T-cell lymphoma.
Industry: Utilized in the development of new pharmaceuticals targeting RXRs
Mechanism of Action
6-Hydroxy Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors can form heterodimers with various receptor partners such as retinoic acid receptors, vitamin D receptor, thyroid receptor, and peroxisome proliferator-activated receptors. The activation of these receptors leads to the modulation of gene expression, influencing cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Bexarotene: The parent compound, also a retinoid X receptor agonist.
7-Hydroxy Bexarotene: Another oxidative metabolite with similar binding properties.
6-Oxo Bexarotene: An oxidized form of 6-Hydroxy Bexarotene.
Uniqueness: this compound is unique due to its specific binding affinity and selective activation of RXR subtypes over RAR subtypes. This selectivity makes it a valuable compound in research focused on RXR-mediated pathways .
Properties
IUPAC Name |
4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435130 | |
Record name | 6-Hydroxy Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368451-07-4 | |
Record name | 6-Hydroxy-bexarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXY-BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-hydroxy bexarotene compare to bexarotene in terms of its activity at retinoid receptors?
A1: While bexarotene exhibits strong binding affinity and transactivation potential for retinoid X receptors (RXR), this compound shows significantly reduced activity. The study found that this compound and other oxidative metabolites of bexarotene had minimal activity in transactivating retinoic acid receptors (RAR) and reduced activity at RXR compared to bexarotene. [] This suggests that while this compound is a major circulating metabolite, it is unlikely to exert significant retinoid receptor activation compared to the parent drug.
Q2: What is the significance of this compound in bexarotene metabolism?
A2: this compound is a major circulating metabolite of bexarotene in humans, rats, and dogs. [] It is formed through oxidative metabolism of bexarotene, primarily in the liver. Although this compound is found in plasma at significant levels, especially in humans, its reduced activity at retinoid receptors suggests it may not contribute significantly to the pharmacological effects of bexarotene.
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